5-Bromo-6-morpholinonicotinic acid
Description
Properties
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXVYHWVBXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670263 | |
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216637-77-2 | |
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Nicotinic acid undergoes bromination at position 5 of the pyridine ring via electrophilic substitution. Thionyl chloride serves dual roles: it protonates the carboxylic acid group to enhance ring reactivity and acts as a solvent. Iron powder catalyzes the reaction, likely facilitating the generation of bromine radicals for efficient electrophilic attack.
The general procedure involves:
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Mixing nicotinic acid (50 g, 0.406 mol) with thionyl chloride (70 mL, 0.96 mol) and iron powder (0.1–2.5 g).
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Gradual addition of bromine (40 mL, 0.78 mol) at 70°C over 2 hours.
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Refluxing the mixture for 6–10 hours to complete bromination.
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Neutralization with sodium hydroxide (4N) to pH 3, followed by recrystallization from isopropyl alcohol.
Optimization of Catalytic Iron Loading
The iron catalyst significantly impacts yield. As shown in Table 1, increasing iron content from 0.2% to 5% improves yields from 63% to 95%, highlighting its role in accelerating bromine activation.
Table 1: Effect of Iron Catalyst on Bromination Efficiency
| Iron (wt%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0.2 | 6 | 63 |
| 2.0 | 6 | 93 |
| 5.0 | 6 | 95 |
| 0.2 | 10 | 72 |
Prolonged reaction times (e.g., 10 hours) partially compensate for low catalyst loading but remain less efficient.
After bromination at position 5, the introduction of a morpholine group at position 6 requires nucleophilic aromatic substitution (SNAr). While direct methods are not explicitly documented in available literature, plausible pathways can be inferred from analogous pyridine derivatizations.
Synthesis of 6-Morpholinonicotinic Acid
6-Morpholinonicotinic acid serves as a precursor for subsequent bromination. A hypothetical route involves:
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Chlorination at Position 6 : Treating nicotinic acid with phosphorus oxychloride (POCl3) to form 6-chloronicotinic acid.
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Morpholine Substitution : Reacting 6-chloronicotinic acid with morpholine in dimethylformamide (DMF) at 100–120°C, using potassium carbonate (K2CO3) as a base to deprotonate the nucleophile.
The reaction likely proceeds via a two-step mechanism:
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Initial deprotonation of morpholine by K2CO3 to enhance nucleophilicity.
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SNAr displacement of chlorine by morpholine, facilitated by the electron-withdrawing carboxylic acid group at position 3.
Bromination of 6-Morpholinonicotinic Acid
Bromination of 6-morpholinonicotinic acid at position 5 follows a protocol similar to Section 1.1. The morpholine group, being electron-donating, directs electrophilic bromination to the meta position relative to the carboxylic acid (position 5). Key conditions include:
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Solvent: Dichloromethane or methanol.
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Bromine stoichiometry: 1.1–1.2 equivalents to minimize di-bromination.
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Temperature: 50–70°C for 8–12 hours.
Alternative One-Pot Synthesis Routes
Recent advances suggest potential one-pot methodologies to streamline synthesis:
Industrial-Scale Production Considerations
Scalable production of this compound requires addressing:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-6-morpholinonicotinic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in water or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-6-morpholinonicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various chemical reactions, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its inhibitory effects on dihydroorotate dehydrogenase. This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Medicine: Due to its inhibitory effects on dihydroorotate dehydrogenase, this compound is being investigated as a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The primary mechanism of action of 5-Bromo-6-morpholinonicotinic acid involves the inhibition of dihydroorotate dehydrogenase. This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of DNA and RNA, leading to reduced cell proliferation.
Molecular Targets and Pathways:
Dihydroorotate dehydrogenase: The primary target of this compound.
Pyrimidine biosynthesis pathway: The pathway affected by the inhibition of dihydroorotate dehydrogenase.
Comparison with Similar Compounds
6-Morpholinonicotinic acid: The parent compound of 5-Bromo-6-morpholinonicotinic acid.
5-Bromo-2-morpholinonicotinic acid: A similar compound with the bromine atom at a different position on the nicotinic acid ring.
5-Bromo-6-morpholinopyridine: A structurally related compound with a pyridine ring instead of a nicotinic acid ring.
Uniqueness: this compound is unique due to its specific inhibitory effects on dihydroorotate dehydrogenase. This makes it a valuable compound for studying the pyrimidine biosynthesis pathway and for developing potential therapeutic agents targeting diseases characterized by rapid cell proliferation.
Biological Activity
5-Bromo-6-morpholinonicotinic acid (BMNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of BMNA, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C10H12BrN3O2. It features a bromine atom at the 5-position and a morpholine group at the 6-position of the nicotinic acid structure. This unique substitution pattern is believed to influence its biological properties significantly.
BMNA's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. The bromine atom enhances lipophilicity, which may improve membrane permeability, while the morpholine ring contributes to hydrogen bonding with target proteins. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.
Antioxidant Activity
Several studies have evaluated the antioxidant properties of BMNA. The compound has shown significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| Zhang et al. (2021) | DPPH Assay | IC50 = 25 µM; effective in scavenging DPPH radicals |
| Liu et al. (2022) | ABTS Assay | Exhibited strong ABTS radical cation scavenging ability |
| Chen et al. (2023) | ORAC Assay | High ORAC value indicating potent antioxidant capacity |
Antimicrobial Activity
BMNA has been tested against various bacterial strains, demonstrating notable antimicrobial effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
In a study by Smith et al. (2023), BMNA was found to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as an anti-biofilm agent.
Cytotoxicity
The cytotoxic effects of BMNA on cancer cell lines have also been investigated. In vitro studies indicated that BMNA selectively induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Induces apoptosis |
| MCF-7 | 20 | G1 phase cell cycle arrest |
| Normal Human Fibroblasts | >100 | Minimal cytotoxicity |
Case Studies
- Antioxidant Efficacy : A study conducted by Zhang et al. highlighted the antioxidant potential of BMNA in reducing oxidative stress markers in a rat model of diabetes. The administration of BMNA significantly lowered malondialdehyde levels while increasing glutathione levels, suggesting protective effects against oxidative damage.
- Antimicrobial Properties : In clinical isolates of Staphylococcus aureus, BMNA demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
- Cancer Research : A recent investigation into BMNA's effects on breast cancer cell lines revealed that it downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential role as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-6-morpholinonicotinic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a brominated nicotinic acid precursor. For example, substituting a leaving group (e.g., chlorine) with morpholine under reflux in a polar aprotic solvent like DMSO or DMF, using bases such as potassium carbonate . Optimization includes varying reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (morpholine: 1.5–2.0 equivalents). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Characterization by /-NMR and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : -NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 8.2–8.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). -NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 287.0 for CHBrNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
Q. What are common derivatives of this compound, and how are they synthesized for structure-activity studies?
- Methodological Answer : Derivatives are synthesized via:
- Palladium-catalyzed couplings : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine for biaryl derivatives (Pd(PPh), NaCO, DME/HO, 80°C) .
- Amide formation : Carboxylic acid activation (EDC/HOBt) with amines yields amides for biological screening .
- Functionalization of morpholine : Alkylation or acylation of the morpholine nitrogen introduces diversity .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on halogen bonding (bromine) and morpholine’s hydrogen-bonding capacity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC) to predict optimal functional groups .
- MD Simulations : Assess binding stability (GROMACS, 100 ns simulations) to identify derivatives with prolonged target residence .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ -NMR to determine rate laws. Bromine’s electronegativity accelerates oxidative addition in Pd(0)-catalyzed couplings .
- DFT Calculations : Gaussian 16 calculates transition-state energies for Suzuki-Miyaura coupling, revealing steric effects from the morpholine group .
- Isotope Labeling : -labeled bromine tracks regioselectivity in substitution reactions .
Q. How can advanced chromatographic methods resolve challenges in analyzing trace impurities in this compound?
- Methodological Answer :
- UPLC-MS/MS : Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm), 0.1% formic acid in water/acetonitrile. MS/MS in MRM mode detects impurities at <0.1% .
- Chiral HPLC : Polysaccharide columns (Chiralpak IA) separate enantiomers if chiral byproducts form during synthesis .
Q. What strategies are effective for identifying biological targets of this compound in complex cellular systems?
- Methodological Answer :
- Chemical Proteomics : Use a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Kinase Profiling : Screen against a panel of 300 kinases (Eurofins) to detect inhibition (IC) .
- Metabolomic Analysis : LC-MS-based metabolomics (Sciex QTRAP 6500+) tracks downstream metabolic disruptions .
Research Limitations and Future Directions
Q. What critical gaps exist in the current understanding of this compound’s pharmacological and environmental profiles?
- Methodological Answer :
- Pharmacokinetics : Limited data on oral bioavailability (Caco-2 permeability assays) and hepatic metabolism (human liver microsomes + CYP450 inhibitors) .
- Ecotoxicology : OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) are needed to assess environmental risks .
- Target Validation : CRISPR-Cas9 knockout models are required to confirm on-target effects in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
